molecular formula C18H27ClO2 B14361702 2-(2,4-Di-tert-butylphenoxy)butanoyl chloride CAS No. 90885-11-3

2-(2,4-Di-tert-butylphenoxy)butanoyl chloride

Cat. No.: B14361702
CAS No.: 90885-11-3
M. Wt: 310.9 g/mol
InChI Key: ANRZUINLKBJOTI-UHFFFAOYSA-N
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Description

2-(2,4-Di-tert-butylphenoxy)butanoyl chloride is an organic compound with the molecular formula C14H19ClO2. It is a specialty product often used in proteomics research . This compound is characterized by the presence of a butanoyl chloride group attached to a phenoxy ring substituted with two tert-butyl groups at the 2 and 4 positions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-Di-tert-butylphenoxy)butanoyl chloride typically involves the reaction of 2,4-di-tert-butylphenol with butanoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Di-tert-butylphenoxy)butanoyl chloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2,4-Di-tert-butylphenoxy)butanoyl chloride is unique due to the presence of two tert-butyl groups on the phenoxy ring, which can influence its reactivity and steric properties. This makes it particularly useful in specific proteomics applications where such structural features are advantageous .

Properties

CAS No.

90885-11-3

Molecular Formula

C18H27ClO2

Molecular Weight

310.9 g/mol

IUPAC Name

2-(2,4-ditert-butylphenoxy)butanoyl chloride

InChI

InChI=1S/C18H27ClO2/c1-8-14(16(19)20)21-15-10-9-12(17(2,3)4)11-13(15)18(5,6)7/h9-11,14H,8H2,1-7H3

InChI Key

ANRZUINLKBJOTI-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)Cl)OC1=C(C=C(C=C1)C(C)(C)C)C(C)(C)C

Origin of Product

United States

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